molecular formula C18H17ClN2O2 B2502445 4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905676-48-4

4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide

Cat. No.: B2502445
CAS No.: 905676-48-4
M. Wt: 328.8
InChI Key: KWXZXKUNNXUJSE-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methylphenyl group, and a pyrrolidinone ring

Preparation Methods

The synthesis of 4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the benzamide structure: This can be accomplished through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of benzamide derivatives, including their potential as anti-inflammatory, anticancer, or antimicrobial agents.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can be compared with other benzamide derivatives, such as:

    4-chloro-N-(2-cyano-4-methylphenyl)benzamide: This compound has a cyano group instead of the pyrrolidinone ring, which may result in different biological activities and chemical properties.

    4-chloro-N-(1-methylcyclohexyl)aniline:

    4-chloro-N-(2,2-dichloro-1-(4-methylphenyl)sulfonyl)vinyl)benzamide: The presence of a sulfonyl group and additional chloro substituents can significantly alter the compound’s properties and uses.

Properties

IUPAC Name

4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-2-8-16(9-3-12)21-11-15(10-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h2-9,15H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXZXKUNNXUJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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